molecular formula C22H12N2O9 B5102967 5-[5-(4-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZENE-1,3-DICARBOXYLIC ACID

5-[5-(4-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZENE-1,3-DICARBOXYLIC ACID

Cat. No.: B5102967
M. Wt: 448.3 g/mol
InChI Key: LSJHCOUZCILFBZ-UHFFFAOYSA-N
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Description

5-[5-(4-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZENE-1,3-DICARBOXYLIC ACID is a complex organic compound with significant potential in various scientific fields It is characterized by its unique structure, which includes a nitrophenoxy group, an isoindole core, and a benzene dicarboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[5-(4-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZENE-1,3-DICARBOXYLIC ACID typically involves multiple steps:

    Formation of the Isoindole Core: This can be achieved through the cyclization of phthalic anhydride with an appropriate amine under acidic conditions.

    Introduction of the Nitrophenoxy Group: This step involves the nucleophilic aromatic substitution of a nitrophenol with the isoindole intermediate.

    Formation of the Benzene Dicarboxylic Acid Moiety: This can be done through a Friedel-Crafts acylation reaction followed by oxidation to introduce the carboxylic acid groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenoxy group can undergo oxidation to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Sulfonated or nitrated aromatic compounds.

Scientific Research Applications

5-[5-(4-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZENE-1,3-DICARBOXYLIC ACID has several applications in scientific research:

    Materials Science: Used as a precursor for the synthesis of polymers and advanced materials.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structural features.

    Catalysis: Employed as a ligand in metal-organic frameworks for catalytic applications.

    Analytical Chemistry: Utilized in the development of sensors and detection methods for various analytes.

Mechanism of Action

The mechanism of action of 5-[5-(4-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZENE-1,3-DICARBOXYLIC ACID depends on its application:

    In Catalysis: It acts as a ligand, coordinating with metal centers to facilitate catalytic reactions.

    In Medicinal Chemistry: It may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    5-[5-(3-NITROPHENOXY)-1,3-DIOXOISOINDOL-2-YL]BENZENE-1,3-DICARBOXYLIC ACID: Similar structure but with a different position of the nitro group.

    5-(4-CARBOXY-2-NITROPHENOXY)ISOPHTHALIC ACID: Similar core structure with variations in functional groups.

Uniqueness

5-[5-(4-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]BENZENE-1,3-DICARBOXYLIC ACID is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.

Properties

IUPAC Name

5-[5-(4-nitrophenoxy)-1,3-dioxoisoindol-2-yl]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12N2O9/c25-19-17-6-5-16(33-15-3-1-13(2-4-15)24(31)32)10-18(17)20(26)23(19)14-8-11(21(27)28)7-12(9-14)22(29)30/h1-10H,(H,27,28)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSJHCOUZCILFBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC(=CC(=C4)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12N2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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